molecular formula C34H61NO2 B8506413 1-Octacosanyl nicotinate CAS No. 874360-14-2

1-Octacosanyl nicotinate

Cat. No. B8506413
M. Wt: 515.9 g/mol
InChI Key: WBOPYTRINJPJRB-UHFFFAOYSA-N
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Patent
US07615641B2

Procedure details

To a solution of 1-octacosanyl nicotinate hydrochloride in warm CHCl3 was added saturated NaHCO3 slowly. The aqueous layer was kept basic and the mixture was stirred for 1 hour at room temperature. The organic layer was then separated, washed with deionized water, brine and dried over anhydrous Na2SO4. After the removal of the organic solvent, the residue was crystallized with CHCl3 to give 1-octacosanyl nicotinate as a pale yellow waxy solid, mp: 65-70° C.
Name
1-octacosanyl nicotinate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.C([O-])(O)=O.[Na+]>C(Cl)(Cl)Cl>[C:2]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
1-octacosanyl nicotinate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)OCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
WASH
Type
WASH
Details
washed with deionized water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
After the removal of the organic solvent
CUSTOM
Type
CUSTOM
Details
the residue was crystallized with CHCl3

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)OCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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